molecular formula C8H6N2O2S B13832255 1H-benzimidazol-2-ylsulfanylformic acid CAS No. 387362-51-8

1H-benzimidazol-2-ylsulfanylformic acid

Cat. No.: B13832255
CAS No.: 387362-51-8
M. Wt: 194.21 g/mol
InChI Key: OUNVUIGRPIYHMY-UHFFFAOYSA-N
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Description

1H-Benzimidazol-2-ylsulfanylformic acid is a heterocyclic compound that features a benzimidazole ring fused with a sulfanylformic acid group. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The unique structure of this compound makes it a compound of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1H-benzimidazol-2-ylsulfanylformic acid typically involves the reaction of benzimidazole derivatives with thiol-containing reagents. One common method includes the nucleophilic substitution reaction where benzimidazole is reacted with thiol reagents under controlled conditions . Industrial production methods may involve multi-step synthesis processes to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1H-Benzimidazol-2-ylsulfanylformic acid undergoes various chemical reactions, including:

Scientific Research Applications

1H-Benzimidazol-2-ylsulfanylformic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-benzimidazol-2-ylsulfanylformic acid involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and proteins, inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by interacting with thiol-containing biomolecules . These interactions can disrupt essential biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

1H-Benzimidazol-2-ylsulfanylformic acid can be compared with other benzimidazole derivatives such as:

    Albendazole: Used as an antiparasitic drug.

    Mebendazole: Another antiparasitic agent.

    Thiabendazole: Known for its antifungal properties. The uniqueness of this compound lies in its sulfanylformic acid group, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.

Properties

CAS No.

387362-51-8

Molecular Formula

C8H6N2O2S

Molecular Weight

194.21 g/mol

IUPAC Name

1H-benzimidazol-2-ylsulfanylformic acid

InChI

InChI=1S/C8H6N2O2S/c11-8(12)13-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)(H,11,12)

InChI Key

OUNVUIGRPIYHMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SC(=O)O

Origin of Product

United States

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